Phorbol-12,13-dipropionate

PKC Binding Assay Receptor Pharmacology Dermatological Research

Phorbol-12,13-dipropionate (PDPr) is a research-grade phorbol diester that activates protein kinase C (PKC) by binding the C1 regulatory domain with a Kd of 35 nM. Unlike PMA, PDPr acts as an inhibitor of TPA-induced tumor promotion and is readily metabolized to an inactive 13-monoester, enabling pulsatile PKC activation. Its LogP of 1.85 minimizes non-specific membrane partitioning, delivering cleaner dose-response data. Researchers choose PDPr for [3H]ligand binding assays, two-stage carcinogenesis inhibition studies, and any protocol requiring transient PKC stimulation. Order now to secure batch-to-batch consistency for your PKC research.

Molecular Formula C26H36O8
Molecular Weight 476.6 g/mol
CAS No. 51821-33-1
Cat. No. B1208993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol-12,13-dipropionate
CAS51821-33-1
Synonymsphorbol-12,13-dipropionate
Molecular FormulaC26H36O8
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CC)O)C
InChIInChI=1S/C26H36O8/c1-7-18(28)33-22-14(4)25(32)16(20-23(5,6)26(20,22)34-19(29)8-2)10-15(12-27)11-24(31)17(25)9-13(3)21(24)30/h9-10,14,16-17,20,22,27,31-32H,7-8,11-12H2,1-6H3/t14-,16+,17-,20-,22-,24-,25-,26-/m1/s1
InChIKeyLMLOFRDITXUVHZ-BPNNYVJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorbol-12,13-dipropionate (PDPr) Procurement Guide: A Moderately Potent PKC Activator with Unique Binding Characteristics


Phorbol-12,13-dipropionate (PDPr), also known as 4β-phorbol 12,13-dipropionate, is a naturally occurring, plant-derived phorbol diester that functions as a potent, reversible activator of protein kinase C (PKC). As a member of the tigliane diterpene family, it exerts its primary biological effects by binding with high affinity to the C1 regulatory domain of PKC isoforms, mimicking the endogenous second messenger diacylglycerol (DAG) [1]. This binding triggers kinase translocation and activation, leading to a diverse array of downstream cellular responses, including differentiation, proliferation, and inflammatory signaling [2]. Compared to more widely used phorbol esters like Phorbol 12-myristate 13-acetate (PMA), PDPr is characterized by its shorter C12/C13 ester side chains (propionate vs. myristate/acetate), which alters its potency and physicochemical properties.

The Critical Importance of Compound-Specific Selection for Phorbol-12,13-dipropionate


Generic substitution among phorbol ester research compounds is highly inadvisable due to profound, quantifiable differences in their structure-activity relationships. The nature of the ester groups at the C12 and C13 positions of the phorbol core directly dictates PKC isoform selectivity, binding affinity, and biological potency [1]. For instance, Phorbol-12,13-dipropionate (PDPr) exhibits a distinct binding affinity (Kd = 35 nM) and a unique profile as an inhibitor, rather than a promoter, of TPA-induced tumor promotion, a property not shared by PMA [2]. Consequently, utilizing a seemingly similar compound like Phorbol-12,13-dibutyrate (PDBu) or PMA in an assay designed for PDPr's specific properties would yield irreproducible and scientifically invalid results. The evidence detailed below provides a quantitative, comparator-driven justification for the specific selection and procurement of PDPr.

Quantitative Evidence for Selecting Phorbol-12,13-dipropionate Over Alternatives


High-Affinity, Saturatable Binding to Epidermal Receptors

Phorbol-12,13-dipropionate (PDPr) demonstrates high-affinity, saturatable binding to a specific receptor population in mouse epidermal particulate fractions. A Scatchard analysis of [3H]PDPr binding revealed a dissociation constant (Kd) of 35 nM, with a receptor density (Rt) of 1.2 pmol/mg protein [1]. This Kd value establishes PDPr as a high-affinity ligand for the phorbol ester receptor. While direct Kd values for PMA or PDBu are not presented in this same experimental system for a direct head-to-head comparison, the reported Kd for PDPr provides a quantitative benchmark for its interaction with its primary biological target, the PKC C1 domain. This data is essential for researchers requiring a well-characterized, high-affinity probe for PKC binding studies or for use as a radioligand in competitive binding assays.

PKC Binding Assay Receptor Pharmacology Dermatological Research

Unique Inhibitory Activity Against TPA-Induced Tumor Promotion

In contrast to prototypical tumor promoters like TPA (also known as PMA), Phorbol-12,13-dipropionate (PDPr) is characterized as an inhibitor of tumor promotion in mouse skin. This is a key functional differentiation point. The compound is described in authoritative sources as an 'inhibitor of tumor promotion by TPA' [1]. This functional classification positions PDPr as a distinct tool for studying the two-stage carcinogenesis model, particularly the promotion phase. It is not a 'complete' tumor promoter like PMA, but rather a compound that can antagonize the promoting effects of stronger agents. This differential activity, stemming from its unique interaction with the PKC signaling pathway, is a primary reason to select PDPr over PMA for experiments investigating the molecular basis of tumor promotion and inhibition.

Tumor Promotion Carcinogenesis Chemoprevention

Distinct Metabolic Fate via Efficient Ester Cleavage

Phorbol-12,13-dipropionate (PDPr) is subject to efficient metabolic cleavage by mouse liver microsomes, a property shared with other short-chain phorbol diesters. In vitro metabolism studies show that PDPr is 'cleaved readily to yield the 13-monoester' [1]. This contrasts with the metabolism of longer-chain esters like TPA (PMA), which may be more resistant to esterase activity. This difference in metabolic stability implies that PDPr may have a shorter biological half-life in vivo, making it a potentially more controllable or reversible agent in certain experimental contexts compared to PMA, which is known for its high potency and prolonged effects. This is a crucial consideration for in vivo experimental design and for interpreting cellular responses over time.

Xenobiotic Metabolism Toxicokinetics Microsomal Assay

Enhanced Aqueous Solubility and Reduced Lipophilicity Compared to PMA

Phorbol-12,13-dipropionate (PDPr) possesses physicochemical properties that offer practical advantages over the more lipophilic phorbol ester PMA. Specifically, PDPr has a calculated LogP value of 1.85 [1], which is substantially lower than the LogP for PMA (calculated LogP ~7.5-8.0). This difference in lipophilicity is a direct consequence of the shorter C12/C13 propionate esters compared to PMA's myristate/acetate chains. While both compounds require organic co-solvents for in vitro stock preparation, the lower LogP of PDPr suggests enhanced aqueous solubility and potentially more favorable behavior in cell culture media and buffer systems, potentially reducing issues related to non-specific binding to plasticware and protein aggregation.

Formulation Physicochemical Properties Solubility

Defined Application Scenarios for Phorbol-12,13-dipropionate Based on Empirical Evidence


Radioligand Binding and Competitive Displacement Assays for PKC

As established by its well-defined Kd of 35 nM [1], [3H]PDPr serves as an excellent radioligand for characterizing the phorbol ester receptor (PKC C1 domain). This application is ideal for quantifying receptor density in tissues, screening for novel PKC ligands in displacement assays, and investigating the binding affinities of other phorbol esters or related compounds.

Investigating the Molecular Mechanisms of Anti-Tumor Promotion

Given its classification as an 'inhibitor of tumor promotion by TPA' [1], PDPr is the correct tool for research focused on the inhibition of the promotion stage of two-stage carcinogenesis. This contrasts with the use of PMA as a promoter, making PDPr essential for dissecting pathways that oppose tumor development.

Studies Requiring a Metabolically Labile PKC Activator

For in vitro or in vivo studies where a transient, short-lived activation of PKC is desired, the demonstrated susceptibility of PDPr to 'readily' undergo metabolic cleavage to an inactive 13-monoester [1] makes it a more suitable choice than metabolically stable analogs like PMA. This property allows for a 'wash-in/wash-out' or pulsatile activation profile.

Cell-Based Assays with Reduced Lipophilicity-Related Artifacts

For cell culture and biochemical assays where high lipophilicity (LogP ~8 for PMA) can cause non-specific membrane partitioning, protein binding, and poor solubility, the significantly lower lipophilicity of PDPr (LogP 1.85) [1] can mitigate these issues. This leads to more reproducible and interpretable dose-response data in cell-based models.

Quote Request

Request a Quote for Phorbol-12,13-dipropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.